EGFR Tyrosine Kinase Inhibition Potency Comparison
The 6,7-dimethoxyquinazoline scaffold demonstrates potent inhibition of EGFR tyrosine kinase. A derivative (BDBM50370938) based on this core achieved an IC50 of 9.31 nM in a competitive binding assay using human A431 cell membranes [1]. In contrast, other 4-substituted quinazoline derivatives, such as (S)-4-(6,7-dimethoxyquinazolin-4-yl)-N,N-diethyl-2-methyl-1-phenylbutan-2-amine, exhibit significantly lower potency with an IC50 of 130 nM against partially purified EGFR [2], representing a >10-fold difference in activity that is directly attributable to specific structural modifications on the core scaffold.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.31 nM |
| Comparator Or Baseline | (S)-4-(6,7-dimethoxyquinazolin-4-yl)-N,N-diethyl-2-methyl-1-phenylbutan-2-amine (IC50: 130 nM) |
| Quantified Difference | >10-fold higher potency for the 9.31 nM compound |
| Conditions | Displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from human A431 cell membranes |
Why This Matters
This >10-fold difference in IC50 demonstrates that minor structural modifications to the 6,7-dimethoxyquinazoline core can lead to a substantial loss of EGFR inhibitory activity, highlighting the core scaffold's critical role in achieving high potency.
- [1] BindingDB. BDBM50370938 CHEMBL1203939. View Source
- [2] BindingDB. BDBM50222427 (S)-4-(6,7-dimethoxyquinazolin-4-yl)-N,N-diethyl-2-methyl-1-phenylbutan-2-amine::CHEMBL398961. View Source
